![molecular formula C18H27N3O3 B5403712 N~1~,N~1~-diethyl-N~4~-(3-methoxyphenyl)-1,4-piperidinedicarboxamide](/img/structure/B5403712.png)
N~1~,N~1~-diethyl-N~4~-(3-methoxyphenyl)-1,4-piperidinedicarboxamide
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Overview
Description
N~1~,N~1~-diethyl-N~4~-(3-methoxyphenyl)-1,4-piperidinedicarboxamide, commonly known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and high abuse potential. Despite being a relatively new drug, U-47700 has already caused numerous deaths worldwide, leading to its classification as a Schedule I controlled substance in the United States.
Mechanism of Action
U-47700 acts as a selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Activation of this receptor leads to a decrease in the perception of pain and an increase in feelings of euphoria. However, prolonged use of U-47700 can lead to the development of tolerance, dependence, and addiction.
Biochemical and physiological effects:
U-47700 binds to the μ-opioid receptor in the brain and spinal cord, leading to the release of neurotransmitters such as dopamine and serotonin. This results in a decrease in the perception of pain and an increase in feelings of pleasure and well-being. However, U-47700 can also cause respiratory depression, sedation, and nausea, which can be life-threatening in high doses.
Advantages and Limitations for Lab Experiments
U-47700 has several advantages for use in lab experiments, including its high potency and selectivity for the μ-opioid receptor. However, its high abuse potential and potential for causing respiratory depression and other adverse effects make it a risky compound to work with. Additionally, U-47700 is a Schedule I controlled substance in many countries, making it difficult to obtain for research purposes.
Future Directions
There are several areas of research that could benefit from further investigation into U-47700, including the development of new pain medications and the identification of biomarkers for opioid-related deaths. Additionally, more research is needed to understand the long-term effects of U-47700 use and to develop effective treatments for addiction and overdose. Overall, U-47700 is a promising compound for use in pharmacological research, but its potential for abuse and adverse effects must be carefully considered.
Synthesis Methods
U-47700 is synthesized by reacting 4-chlorobutyryl chloride with 4-aminophenol to form 4-chlorobutyryl-4-aminophenol, which is then reacted with diethylamine and 3-methoxybenzoyl chloride to form U-47700. The synthesis process involves several steps and requires specialized equipment and knowledge of organic chemistry.
Scientific Research Applications
U-47700 has been studied extensively in the field of pharmacology due to its potent analgesic effects. It has been used in animal studies to investigate the mechanisms of opioid receptor activation and to develop new pain medications. Additionally, U-47700 has been used as a reference compound in forensic toxicology to identify opioid-related deaths.
properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(3-methoxyphenyl)piperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-4-20(5-2)18(23)21-11-9-14(10-12-21)17(22)19-15-7-6-8-16(13-15)24-3/h6-8,13-14H,4-5,9-12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MERDUYACRLDRMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~1~-diethyl-N~4~-(3-methoxyphenyl)piperidine-1,4-dicarboxamide |
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